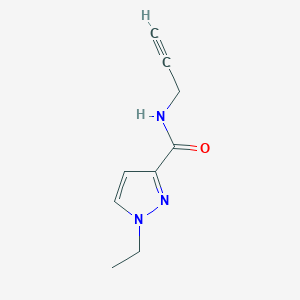
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 1-butyl-1H-pyrazole-4-carbaldehyde with appropriate reagents to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-pyrimidine carboxylic acids.
Reduction: Formation of 4-(1-Butyl-1H-pyrazol-4-yl)-6-aminopyrimidine.
Substitution: Formation of 4-(1-Butyl-1H-pyrazol-4-yl)-6-aminopyrimidine or 4-(1-Butyl-1H-pyrazol-4-yl)-6-thiopyrimidine.
科学的研究の応用
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
- 4-(1-Butyl-1H-pyrazol-4-yl)piperidine
- 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid
- (1-Butyl-1H-pyrazol-4-yl)boronic acid
Uniqueness
4-(1-Butyl-1H-pyrazol-4-yl)-6-chloropyrimidine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. The chlorine atom in the pyrimidine ring allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C11H13ClN4 |
|---|---|
分子量 |
236.70 g/mol |
IUPAC名 |
4-(1-butylpyrazol-4-yl)-6-chloropyrimidine |
InChI |
InChI=1S/C11H13ClN4/c1-2-3-4-16-7-9(6-15-16)10-5-11(12)14-8-13-10/h5-8H,2-4H2,1H3 |
InChIキー |
QQYQBIKTJCAFKP-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


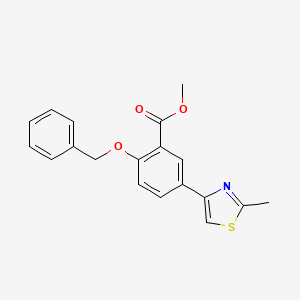
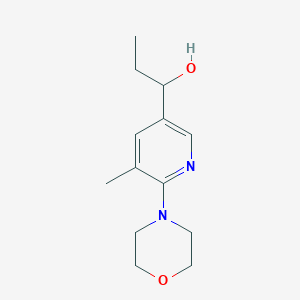
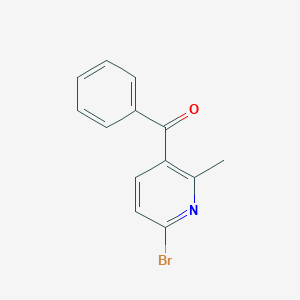


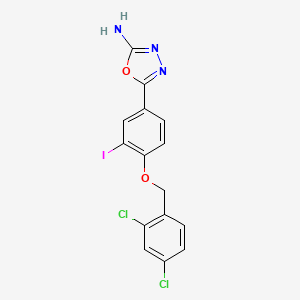

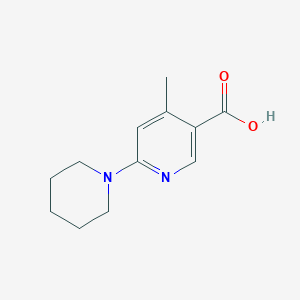

![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)

